AS1069562
AS1069562
AS1069562 is an inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake. It acts by significantly restoring decreased insulin-like growth factor 1 and fibroblast growth factor 2 mRNA levels in dorsal root ganglion and spinal cord, respectively.
Brand Name:
Vulcanchem
CAS No.:
1214994-13-4
VCID:
InChI:
InChI=1S/C14H17NO2.C6H6O3S/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;7-10(8,9)6-4-2-1-3-5-6/h1-4,6,12,15H,5,7-10H2;1-5H,(H,7,8,9)/t12-;/m0./s1
SMILES:
O=S(C1=CC=CC=C1)(O)=O.C2(C=CC3)=C3C(OC[C@H]4OCCNC4)=CC=C2
Molecular Formula:
C20H23NO5S
Molecular Weight:
389.46
AS1069562
CAS No.: 1214994-13-4
Inhibitors
VCID:
Molecular Formula: C20H23NO5S
Molecular Weight: 389.46
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1214994-13-4 |
---|---|
Product Name | AS1069562 |
Molecular Formula | C20H23NO5S |
Molecular Weight | 389.46 |
IUPAC Name | (S)-2-(((1H-inden-7-yl)oxy)methyl)morpholine benzenesulfonate |
Standard InChI | InChI=1S/C14H17NO2.C6H6O3S/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;7-10(8,9)6-4-2-1-3-5-6/h1-4,6,12,15H,5,7-10H2;1-5H,(H,7,8,9)/t12-;/m0./s1 |
Standard InChIKey | HLSBLOLRAXOIFW-YDALLXLXSA-N |
SMILES | O=S(C1=CC=CC=C1)(O)=O.C2(C=CC3)=C3C(OC[C@H]4OCCNC4)=CC=C2 |
Appearance | Solid powder |
Description | AS1069562 is an inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake. It acts by significantly restoring decreased insulin-like growth factor 1 and fibroblast growth factor 2 mRNA levels in dorsal root ganglion and spinal cord, respectively. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AS1069562; AS-1069562; AS 1069562; |
Reference | 1: Murai N, Fushiki H, Honda S, Murakami Y, Iwashita A, Irie M, Tamura S, Nagakura Y, Aoki T. Relationship between serotonin transporter occupancies and analgesic effects of AS1069562, the (+)-isomer of indeloxazine, and duloxetine in reserpine-induced myalgia rats. Neuroscience. 2015 Mar 19;289:262-9. doi: 10.1016/j.neuroscience.2014.12.065. Epub 2015 Jan 13. PubMed PMID: 25595980. 2: Murai N, Takeshita N, Nishigaki F, Irie M, Tamura S, Aoki T, Matsuoka N. AS1069562, the (+)-isomer of indeloxazine, exerts analgesic effects in rat models of nociceptive pain. Neurol Res. 2015 Jun;37(6):525-30. doi: 10.1179/1743132815Y.0000000007. Epub 2015 Jan 16. PubMed PMID: 25591424. 3: Murai N, Tsukamoto M, Tamura S, Aoki T, Matsuoka N. Antinociceptive effects of AS1069562, the (+)-isomer of indeloxazine, on spinal hypersensitivity induced by intrathecal injection of prostaglandin in mice: comparison with duloxetine and amitriptyline. Eur J Pharmacol. 2014 Jun 15;733:54-61. doi: 10.1016/j.ejphar.2014.03.038. Epub 2014 Apr 1. PubMed PMID: 24704374. 4: Murai N, Aoki T, Tamura S, Sekizawa T, Kakimoto S, Tsukamoto M, Oe T, Enomoto R, Hamakawa N, Matsuoka N. AS1069562, the (+)-isomer of indeloxazine, exerts analgesic effects in a rat model of neuropathic pain with unique characteristics in spinal monoamine turnover. J Pharmacol Exp Ther. 2014 Mar;348(3):372-82. doi: 10.1124/jpet.113.208686. Epub 2013 Dec 12. PubMed PMID: 24338505. 5: Murai N, Aoki T, Tamura S, Yamamoto H, Hamakawa N, Matsuoka N. AS1069562, the (+)-isomer of indeloxazine, but not duloxetine has a curative-like analgesic effect in a rat model of streptozotocin-induced diabetic neuropathy. Neuropharmacology. 2014 Apr;79:10-6. doi: 10.1016/j.neuropharm.2013.10.030. Epub 2013 Nov 6. PubMed PMID: 24211301. 6: Ogasawara T, Itoh Y, Tamura M, Mushiroi T, Ukai Y, Kise M, Kimura K. Involvement of cholinergic and GABAergic systems in the reversal of memory disruption by NS-105, a cognition enhancer. Pharmacol Biochem Behav. 1999 Sep;64(1):41-52. PubMed PMID: 10494996. 7: Yamaguchi T, Ohyama M, Suzuki M, Ozawa Y, Hatanaka K, Hidaka K, Yamamoto M. Neurochemical and behavioral characterization of potential antidepressant properties of indeloxazine hydrochloride. Neuropharmacology. 1998 Sep;37(9):1169-76. PubMed PMID: 9833647. 8: Sugao H, Yamazaki S, Shiozawa H, Yano K. Taste masking of bitter drug powder without loss of bioavailability by heat treatment of wax-coated microparticles. J Pharm Sci. 1998 Jan;87(1):96-100. PubMed PMID: 9452976. 9: Yamaguchi T, Suzuki M, Yamamoto M. Facilitation of acetylcholine release in rat frontal cortex by indeloxazine hydrochloride: involvement of endogenous serotonin and 5-HT4 receptors. Naunyn Schmiedebergs Arch Pharmacol. 1997 Dec;356(6):712-20. PubMed PMID: 9453456. 10: Nakagawa T, Ukai K, Ohyama T, Gomita Y, Okamura H. Effects of dopaminergic agents on reversal of reserpine-induced impairment in conditioned avoidance response in rats. Pharmacol Biochem Behav. 1997 Dec;58(4):829-36. PubMed PMID: 9408183. 11: Kato M, Iwata H, Katayama T, Asai H, Narita H, Endo T. Possible therapeutic effect of T-794, a novel reversible inhibitor of monoamine oxidase-A, on post-stroke emotional disturbances, assessed in animal models of depression. Biol Pharm Bull. 1997 Apr;20(4):349-53. PubMed PMID: 9145208. 12: Kimura K, Ezoe K, Yokozeki H, Katayama I, Nishioka K. A case of eosinophilic pustular folliculitis (Ofuji's disease) induced by patch and challenge tests with indeloxazine hydrochloride. J Dermatol. 1996 Jul;23(7):479-83. PubMed PMID: 8772029. 13: Yamaguchi T, Ozawa Y, Suzuki M, Yamamoto M, Nakamura T, Yamaura A. Indeloxazine hydrochloride improves impairment of passive avoidance performance after fluid percussion brain injury in rats. Neuropharmacology. 1996 Mar;35(3):329-36. PubMed PMID: 8783208. 14: Sato Y, Suzuki N, Horita H, Wada H, Shibuya A, Adachi H, Tsukamoto T, Kumamoto Y, Yamamoto M. Effects of long-term psychological stress on sexual behavior and brain catecholamine levels. J Androl. 1996 Mar-Apr;17(2):83-90. PubMed PMID: 8723430. 15: Ono S, Yamafuji T, Chaki H, Todo Y, Maekawa M, Kitamura K, Kimura T, Nakada Y, Mozumi K, Narita H. A new cognition-enhancing agent, (R)-(-)-1-(benzo[b]thiophen-5-yl)- 2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride. Effects on memory impairment in rats generated by cerebral embolization and basal forebrain lesions. Biol Pharm Bull. 1995 Dec;18(12):1779-83. PubMed PMID: 8787808. 16: Ono S, Yamafuji T, Chaki H, Todo Y, Maekawa M, Kitamura K, Tai M, Narita H. Studies on cognitive enhancing agents. I. Antiamnestic and antihypoxic activities of 2-dimethylaminoethyl ethers and related compounds. Chem Pharm Bull (Tokyo). 1995 Sep;43(9):1483-7. PubMed PMID: 7586070. 17: Horita H, Kumamoto Y, Satoh Y, Suzuki N, Wada H, Shibuya A, Adachi H, Kurohata T, Tsukamoto T. [The preventive effect of indeloxazine hydrochloride to the sexual dysfunction caused by anti-androgenergic agent (allylestrenol)]. Nihon Hinyokika Gakkai Zasshi. 1995 May;86(5):1044-50. Japanese. PubMed PMID: 7541089. 18: Minami M, Arai H, Takahashi T, Kimura M, Noguchi I, Suzuki T, Inoue R. A preliminary study on plasma concentrations of bifemelane, indeloxazine and propentofylline in aged patients with organic brain disorders. Prog Neuropsychopharmacol Biol Psychiatry. 1995 Jan;19(1):59-64. PubMed PMID: 7708932. 19: Yamamoto M, Takahashi K, Ohyama M, Sasamata M, Yatsugi S, Okada M, Endoh H. Possible involvement of central cholinergic system in ameliorating effects of indeloxazine, a cerebral activator, on disturbance of learning behavior in rats. Prog Neuropsychopharmacol Biol Psychiatry. 1994 May;18(3):603-13. PubMed PMID: 8078992. 20: Otomo E. [Cerebral circulatory improvers and metabolic activators]. No To Shinkei. 1994 Mar;46(3):239-44. Review. Japanese. PubMed PMID: 8192938. |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume